molecular formula C36H25Br B12599169 1-(2-Bromophenyl)-2,3,4,5-tetraphenylbenzene CAS No. 879080-89-4

1-(2-Bromophenyl)-2,3,4,5-tetraphenylbenzene

Cat. No.: B12599169
CAS No.: 879080-89-4
M. Wt: 537.5 g/mol
InChI Key: KPJAWKHTISVELM-UHFFFAOYSA-N
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Description

1-(2-Bromophenyl)-2,3,4,5-tetraphenylbenzene is an organic compound that belongs to the class of aromatic hydrocarbons It is characterized by the presence of a bromine atom attached to a phenyl ring, which is further connected to a tetraphenylbenzene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Bromophenyl)-2,3,4,5-tetraphenylbenzene typically involves the Suzuki-Miyaura coupling reaction. This reaction is a widely used method for forming carbon-carbon bonds between a boronic acid and an aryl halide in the presence of a palladium catalyst . The general reaction conditions include the use of a base such as potassium carbonate, a solvent like toluene or ethanol, and a palladium catalyst such as Pd(PPh3)4. The reaction is usually carried out under an inert atmosphere at elevated temperatures.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the principles of large-scale Suzuki-Miyaura coupling can be applied. This involves optimizing reaction conditions to maximize yield and purity, using continuous flow reactors to enhance efficiency, and employing advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(2-Bromophenyl)-2,3,4,5-tetraphenylbenzene undergoes several types of chemical reactions, including:

    Electrophilic Aromatic Substitution: This reaction involves the substitution of a hydrogen atom on the aromatic ring with an electrophile.

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst.

Common Reagents and Conditions

    Electrophilic Aromatic Substitution: Reagents such as bromine (Br2) and iron(III) bromide (FeBr3) as a catalyst.

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Major Products Formed

    Electrophilic Aromatic Substitution: Substituted aromatic compounds with various functional groups.

    Oxidation: Carboxylic acids or ketones.

    Reduction: Reduced aromatic compounds with hydrogenated functional groups.

Scientific Research Applications

1-(2-Bromophenyl)-2,3,4,5-tetraphenylbenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2-Bromophenyl)-2,3,4,5-tetraphenylbenzene involves its interaction with molecular targets through various pathways:

Comparison with Similar Compounds

1-(2-Bromophenyl)-2,3,4,5-tetraphenylbenzene can be compared with other similar compounds such as:

    1-(4-Bromophenyl)-2,3,4,5-tetraphenylbenzene: Similar structure but with the bromine atom in a different position, affecting its reactivity and properties.

    1-(2-Chlorophenyl)-2,3,4,5-tetraphenylbenzene: Chlorine atom instead of bromine, leading to different chemical behavior and applications.

    1-(2-Bromophenyl)-2,3,4,5-tetraphenylmethane: Similar core structure but with a different substituent, influencing its chemical and physical properties.

These comparisons highlight the uniqueness of this compound in terms of its reactivity, applications, and potential for further research.

Properties

CAS No.

879080-89-4

Molecular Formula

C36H25Br

Molecular Weight

537.5 g/mol

IUPAC Name

1-(2-bromophenyl)-2,3,4,5-tetraphenylbenzene

InChI

InChI=1S/C36H25Br/c37-33-24-14-13-23-30(33)32-25-31(26-15-5-1-6-16-26)34(27-17-7-2-8-18-27)36(29-21-11-4-12-22-29)35(32)28-19-9-3-10-20-28/h1-25H

InChI Key

KPJAWKHTISVELM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=C(C(=C2C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6Br

Origin of Product

United States

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